N,N'-Bis(hydrazinylmethylidene)thiourea
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Overview
Description
N,N’-Bis(hydrazinylmethylidene)thiourea is a compound of significant interest in the field of organic chemistry It is characterized by the presence of hydrazinylmethylidene groups attached to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hydrazinylmethylidene)thiourea typically involves the reaction of hydrazine derivatives with thiourea. One common method includes the condensation of hydrazine hydrate with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(hydrazinylmethylidene)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(hydrazinylmethylidene)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(hydrazinylmethylidene)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazinyl groups play a crucial role in these interactions, facilitating the formation of stable complexes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the hydrazinyl groups.
N,N’-Bis(phenylmethylidene)thiourea: Another derivative with phenyl groups instead of hydrazinyl groups.
N,N’-Bis(alkylmethylidene)thiourea: Compounds with alkyl groups in place of hydrazinyl groups.
Uniqueness
N,N’-Bis(hydrazinylmethylidene)thiourea is unique due to the presence of hydrazinyl groups, which enhance its reactivity and potential for forming stable complexes. This makes it particularly valuable in applications requiring strong coordination properties and specific biological activities.
Properties
CAS No. |
179681-83-5 |
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Molecular Formula |
C3H8N6S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,3-bis(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C3H8N6S/c4-8-1-6-3(10)7-2-9-5/h1-2H,4-5H2,(H2,6,7,8,9,10) |
InChI Key |
CFDOIIDYRMINMR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=S)N=CNN)NN |
Origin of Product |
United States |
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